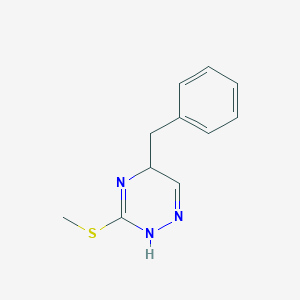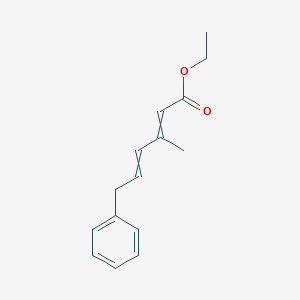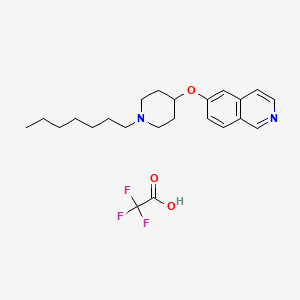![molecular formula C13H11F3N2O2S B14200145 {2-[4-Methyl-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid CAS No. 918342-00-4](/img/structure/B14200145.png)
{2-[4-Methyl-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[4-Methyl-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid is a compound that belongs to the class of thiazole derivatives It is characterized by the presence of a thiazole ring, an aniline moiety with a trifluoromethyl group, and an acetic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-Methyl-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Aniline Moiety: The aniline derivative, 4-Methyl-3-(trifluoromethyl)aniline, can be synthesized by the reaction of 2,2-Dimethyl-N-[2-Methyl-3-(trifluoromethyl)phenyl]propionamide with appropriate reagents.
Coupling Reaction: The aniline derivative is then coupled with the thiazole ring through a nucleophilic substitution reaction to form the desired product.
Acetic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the aniline moiety, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro group (if present) on the aniline moiety, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
{2-[4-Methyl-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an analgesic and anti-inflammatory agent.
Biological Research: It is used in the synthesis of methylguanidine derivatives, which are prospective PET radioligands for the NMDA receptor, linked to neurodegenerative disorders such as Alzheimer’s and epilepsy.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of {2-[4-Methyl-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets and pathways:
Peroxisome Proliferator-Activated Receptor (PPAR) Agonist: The compound can act as a PPAR agonist, playing a role in the regulation of central inflammation and controlling brain inflammation processes.
NMDA Receptor Modulation: The compound’s derivatives are known to interact with the NMDA receptor, influencing synaptic transmission and neuroplasticity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(trifluoromethyl)aniline: A precursor in the synthesis of the target compound.
4-(Trifluoromethyl)aniline: Another aniline derivative with similar trifluoromethyl substitution.
2,4-Difluoroaniline: An aniline derivative with fluorine substitutions.
Uniqueness
{2-[4-Methyl-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid is unique due to its combination of a thiazole ring, trifluoromethyl-substituted aniline, and acetic acid functional group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
918342-00-4 |
|---|---|
Molecular Formula |
C13H11F3N2O2S |
Molecular Weight |
316.30 g/mol |
IUPAC Name |
2-[2-[4-methyl-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C13H11F3N2O2S/c1-7-2-3-8(4-10(7)13(14,15)16)17-12-18-9(6-21-12)5-11(19)20/h2-4,6H,5H2,1H3,(H,17,18)(H,19,20) |
InChI Key |
UHWCXFALDAVALS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=CS2)CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14200067.png)
![N-{(2S)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}-N-methylglycine](/img/structure/B14200074.png)
![10-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one](/img/structure/B14200082.png)
![N,N-Dipropyl-3,4-bis[(trimethylsilyl)ethynyl]cyclohex-3-en-1-amine](/img/structure/B14200089.png)
![2-[Bis(2,6-dimethoxyphenyl)phosphanyl]benzene-1-sulfonic acid](/img/structure/B14200096.png)
![3-[4-(Phenylsulfanyl)phenyl]prop-2-enoic acid](/img/structure/B14200097.png)
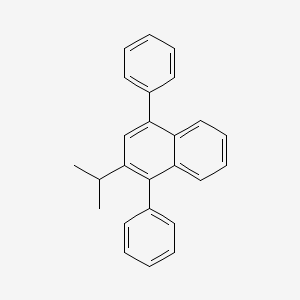
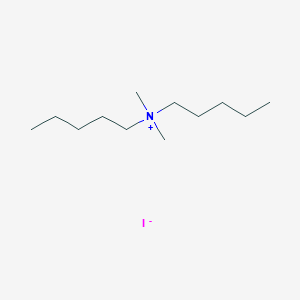
![2-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14200109.png)
![Benzenamine, 4-methoxy-N-[1-[4-(trifluoromethyl)phenyl]ethylidene]-](/img/structure/B14200129.png)
![2-[(Hydrazinylidenemethyl)(methyl)amino]ethane-1-sulfonic acid](/img/structure/B14200132.png)
